molecular formula C29H31N3O5 B2579181 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide CAS No. 1189923-31-6

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Cat. No. B2579181
M. Wt: 501.583
InChI Key: PZNIZLLRKDFUHU-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone, a class of organic compounds with a bicyclic structure containing a benzene ring fused to a quinazoline ring. Quinazolinones and their derivatives have been studied for their potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Scientific Research Applications

Tumor Proliferation Imaging

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide derivatives have been explored for their potential in imaging tumor proliferation. A study on N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[^18F]fluoroethoxy)-5-methylbenzamide (18F-ISO-1), a derivative of the compound, evaluated its safety, dosimetry, and feasibility for PET imaging in patients with malignant neoplasms. The study found significant correlations between tumor uptake of 18F-ISO-1 and markers of cellular proliferation, suggesting the compound's potential in evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

Sigma-2 Receptor Probing

Research on related derivatives, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, has contributed to the understanding of sigma-2 receptors. These receptors play a role in cancer and neurodegenerative diseases. The compound showed high affinity for sigma-2 receptors, indicating its usefulness as a ligand for studying sigma-2 receptors in vitro, which could potentially lead to new therapeutic targets (Xu et al., 2005).

Quinazolinone Synthesis

The compound's framework has also been utilized in synthetic chemistry, particularly in developing new synthetic methods. For instance, a study on palladium-catalyzed domino reactions of o-aminobenzamides with benzyl alcohols in water demonstrated an innovative approach to constructing quinazolinones. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation, highlighting the compound's role in facilitating the synthesis of complex organic molecules (Hikawa et al., 2012).

Antioxidant Potential

Compounds derived from 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide have been examined for their antioxidant capabilities. A study synthesizing quinazolin derivatives and evaluating their antioxidant activity against DPPH and Nitric oxide (NO) radicals found some derivatives to exhibit significant scavenging capacity. This suggests the compound's derivatives might hold potential as antioxidants in pharmaceutical and nutraceutical applications (Al-azawi, 2016).

Future Directions

The study of quinazolinone derivatives is a promising area of research in medicinal chemistry. Future work could involve synthesizing and testing similar compounds to explore their potential therapeutic effects .

properties

CAS RN

1189923-31-6

Product Name

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Molecular Formula

C29H31N3O5

Molecular Weight

501.583

IUPAC Name

4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C29H31N3O5/c1-18(2)30-27(33)22-11-9-20(10-12-22)16-32-28(34)23-14-25(36-4)26(37-5)15-24(23)31(29(32)35)17-21-8-6-7-19(3)13-21/h6-15,18H,16-17H2,1-5H3,(H,30,33)

InChI Key

PZNIZLLRKDFUHU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC(C)C)OC)OC

solubility

not available

Origin of Product

United States

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